Benzo(5,6)phenaleno(1,9-bc)thiophene
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Overview
Description
Benzo(5,6)phenaleno(1,9-bc)thiophene is an aromatic organic compound with the molecular formula C18H10S It is a member of the thiophene family, characterized by a sulfur atom incorporated into a five-membered ring fused with benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo(5,6)phenaleno(1,9-bc)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide, leading to the formation of the thiophene ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzo(5,6)phenaleno(1,9-bc)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the benzene rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Benzo(5,6)phenaleno(1,9-bc)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which benzo(5,6)phenaleno(1,9-bc)thiophene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of organic electronics, the compound’s conjugated structure facilitates efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Benzothiophene: An aromatic compound with a similar thiophene ring fused to a benzene ring.
Benzo[b]thiophene: Another isomer with the thiophene ring fused at different positions on the benzene ring.
Uniqueness: Benzo(5,6)phenaleno(1,9-bc)thiophene is unique due to its specific fusion pattern and extended conjugation, which impart distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability.
Properties
CAS No. |
84548-74-3 |
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Molecular Formula |
C18H10S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
13-thiapentacyclo[10.5.2.02,7.09,18.015,19]nonadeca-1(18),2,4,6,8,10,12(19),14,16-nonaene |
InChI |
InChI=1S/C18H10S/c1-2-4-14-11(3-1)9-12-6-8-16-18-13(10-19-16)5-7-15(14)17(12)18/h1-10H |
InChI Key |
NWJOUMRGNOOYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CS5)C=C3 |
Origin of Product |
United States |
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